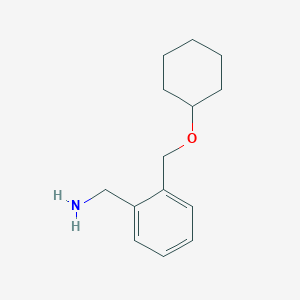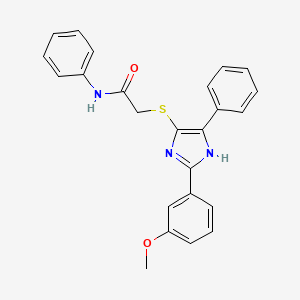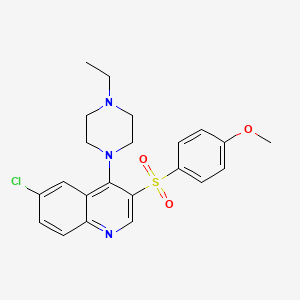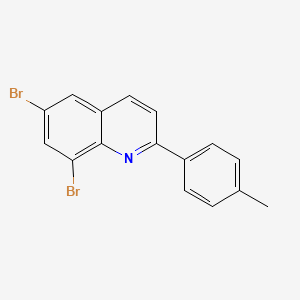
(2-((Cyclohexyloxy)methyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-((Cyclohexyloxy)methyl)phenyl)methanamine” is a chemical structure that can be related to the field of organic chemistry and pharmacology. It appears to be a derivative of phenylmethanamine with a cyclohexyloxy methyl substituent. This type of compound could be of interest due to its potential pharmacological properties, particularly in the context of serotonin and noradrenaline reuptake inhibition, as suggested by the related structure discussed in the first paper .
Synthesis Analysis
While the exact synthesis of “this compound” is not detailed in the provided papers, related compounds have been synthesized and characterized. For instance, cyclohexylamine has been used as an organocatalyst in the synthesis of 2-amino-4H-chromene derivatives, indicating that cyclohexylamine is a versatile reagent in multicomponent reactions . This suggests that similar methodologies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to “this compound” has been characterized using techniques such as single crystal X-ray diffraction. For example, a cyclohexanaminium compound with a complex brominated benzoate was analyzed, revealing details about the crystal structure and the interactions within it, such as hydrogen bonding . These insights into the molecular structure of similar compounds can provide a foundation for understanding the structural properties of “this compound”.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as cyclohexylamine, has been explored in the context of organocatalysis. Cyclohexylamine has been shown to facilitate the synthesis of chromene derivatives through multicomponent reactions . This indicates that the cyclohexyl moiety in “this compound” may also impart certain reactivity that could be harnessed in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, the pharmacokinetic properties such as metabolic stability, membrane permeability, and hERG selectivity are important for the development of pharmaceutical agents and have been studied in similar phenylmethanamine derivatives . Additionally, the crystallographic data of a structurally related compound provide insights into its density and molecular interactions . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Analytical Toxicology and Characterization
Analytical Profiles and Biological Matrices Determination : Arylcyclohexylamines, including compounds with structural similarities to "(2-((Cyclohexyloxy)methyl)phenyl)methanamine," have been analyzed for their psychoactive properties. The development of qualitative and quantitative analytical methods, using techniques such as gas chromatography, mass spectrometry, and liquid chromatography, enables the detection of these substances in biological fluids, highlighting their relevance in toxicological studies and forensic analysis De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013).
Synthetic and Analytical Characterization : The rise of new psychoactive substances marketed as "research chemicals" necessitates the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. By providing detailed analytical profiles, these studies aid in identifying substances abused for their psychoactive effects, contributing to forensic and legislative challenges Wallach, J., Colestock, T., Cicali, B., Elliott, S., Kavanagh, P., Adejare, A., Dempster, N., & Brandt, S. (2016).
Chemical Synthesis and Reactivity
Metal Complex Synthesis and Characterization : The synthesis and characterization of new palladium and platinum complexes based on Schiff base ligands demonstrate the chemical versatility of phenylmethanamine derivatives. These complexes exhibit potential anticancer activity, highlighting their significance in medicinal chemistry Mbugua, S., Sibuyi, N., Njenga, L., Odhiambo, R. A., Wandiga, S., Meyer, M., Lalancette, R., & Onani, M. (2020).
Catalysis in Organic Reactions : Palladium(II) and platinum(II) complexes with iminophosphine ligands, synthesized from derivatives of methanamine, are used as pre-catalysts in Heck and Suzuki cross-coupling reactions. These findings are pivotal in organic synthesis, offering efficient methods for forming carbon-carbon bonds Chiririwa, H., Ntuli, F., Muzenda, E., & Muller, A. (2013).
Mechanism of Action
Amines can participate in a variety of reactions, including acting as nucleophiles in substitution reactions or bases in elimination reactions . They can also form various types of bonds and interactions, including hydrogen bonds, which can significantly influence their physical and chemical properties .
The environment can greatly affect the behavior of amines. For example, the pH of the environment can influence the protonation state of the amine, which can in turn affect its reactivity .
properties
IUPAC Name |
[2-(cyclohexyloxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMXGWESJAJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)




![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)



![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)